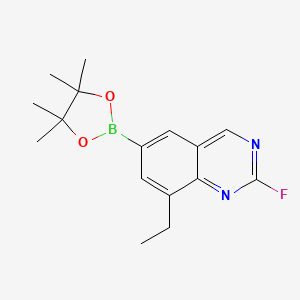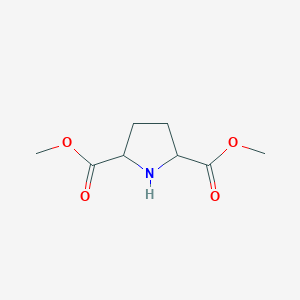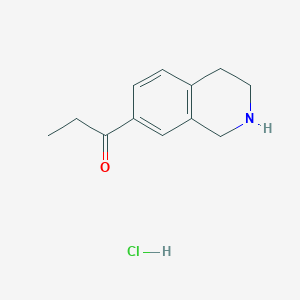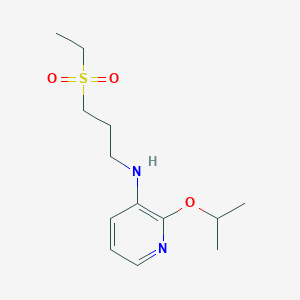
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine is an organic compound that belongs to the class of amines. This compound features a pyridine ring substituted with an ethylsulfonylpropyl group and a propan-2-yloxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a pyridine derivative is reacted with an appropriate sulfonylpropyl halide under basic conditions. The reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while reduction of a nitro group results in an amine.
Wissenschaftliche Forschungsanwendungen
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target. The presence of the sulfonyl and pyridine groups allows for specific interactions with active sites, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-sulfonylpropyl)-2-propan-2-yloxypyridin-3-amine
- N-(3-ethylsulfonylpropyl)-2-methoxypyridin-3-amine
- N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-4-amine
Uniqueness
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The ethylsulfonylpropyl group enhances its solubility and reactivity, while the propan-2-yloxy group influences its binding affinity and specificity towards molecular targets.
Eigenschaften
Molekularformel |
C13H22N2O3S |
|---|---|
Molekulargewicht |
286.39 g/mol |
IUPAC-Name |
N-(3-ethylsulfonylpropyl)-2-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C13H22N2O3S/c1-4-19(16,17)10-6-9-14-12-7-5-8-15-13(12)18-11(2)3/h5,7-8,11,14H,4,6,9-10H2,1-3H3 |
InChI-Schlüssel |
LIOSIWUISCHNCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CCCNC1=C(N=CC=C1)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


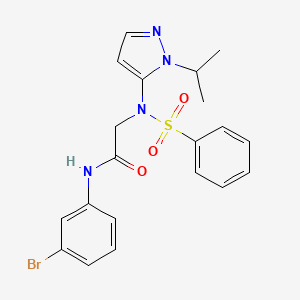
![6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12859327.png)
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol](/img/structure/B12859335.png)
![2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12859345.png)
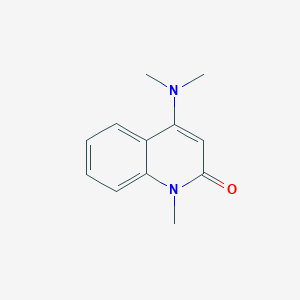
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
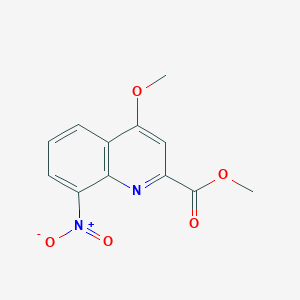
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)

